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Abstract
(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4] These noncanonical IκB

kinases are critical nodes in innate immunity signaling pathways, particularly in the induction of

type I interferons.[5] (Rac)-BAY-985 has demonstrated significant potency in biochemical and

cellular assays, effectively blocking the phosphorylation of the downstream transcription factor,

Interferon Regulatory Factor 3 (IRF3). While exhibiting clear antiproliferative effects in specific

cancer cell lines in vitro, its in vivo antitumor efficacy has been observed to be more modest.

This document provides a comprehensive technical overview of the available in vitro and in

vivo data for (Rac)-BAY-985, including detailed experimental protocols and a visualization of its

mechanism of action.

In Vitro Activity
The in vitro activity of (Rac)-BAY-985 has been characterized through various biochemical and

cell-based assays, demonstrating its high potency and selectivity for TBK1 and IKKε.

Biochemical Kinase Assays
(Rac)-BAY-985 shows potent inhibition of both TBK1 and IKKε in enzymatic assays. The

inhibitory activity against TBK1 is dependent on the concentration of ATP.
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Target Assay Condition IC50 (nM) Reference

TBK1 Low ATP 2

TBK1 High ATP 30

(Rac)-BAY-985

(TBK1)
Not Specified 1.5

IKKε Not Specified 2

Cellular Assays
In cell-based assays, (Rac)-BAY-985 effectively inhibits the TBK1/IKKε signaling pathway and

demonstrates antiproliferative activity in specific cancer cell lines.

Assay Type Cell Line Endpoint IC50 (nM) Reference

pIRF3

Mechanistic

Assay

MDA-MB231

(expressing

mouse IRF3)

IRF3

Phosphorylation
74

Antiproliferative

Assay

SK-MEL-2

(Melanoma)
Cell Proliferation 900

Antiproliferative

Assay

ACHN (Renal

Cell

Adenocarcinoma

)

Cell Proliferation 7260

Kinase Selectivity Profile
(Rac)-BAY-985 has been profiled against a panel of other kinases to determine its selectivity.
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Kinase IC50 (nM) Reference

FLT3 123

RSK4 276

DRAK1 311

ULK1 7930

In Vivo Activity
The in vivo evaluation of (Rac)-BAY-985 has primarily focused on its antitumor effects in a

human melanoma xenograft model.

Antitumor Efficacy
In a xenograft model using the SK-MEL-2 human melanoma cell line, (Rac)-BAY-985
demonstrated weak to moderate antitumor activity.

Animal Model Cell Line Treatment Outcome Reference

Female NMRI

nude mice
SK-MEL-2

200 mg/kg, oral

administration,

twice daily for

111 days

Weak antitumor

efficacy with a

T/C

(treatment/contro

l) tumor weight

ratio of 0.6. The

treatment was

well-tolerated

with less than

10% body weight

loss.

Pharmacokinetics
Pharmacokinetic studies in male Wistar rats revealed that (Rac)-BAY-985 has a high clearance

and a short terminal half-life.
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Parameter Value Unit Reference

Clearance (CLb) 4.0 L/h/kg

Volume of Distribution

(Vss)
2.9 L/kg

Terminal Half-life

(t1/2)
0.79 h

Oral Bioavailability 11 %

Mechanism of Action: Signaling Pathway
(Rac)-BAY-985 exerts its effects by inhibiting the TBK1/IKKε kinases, which are key regulators

of the IRF3 transcription factor. Activation of this pathway, often initiated by viral or other

pathogenic signals, leads to the phosphorylation and subsequent dimerization of IRF3. The

IRF3 dimer then translocates to the nucleus to induce the transcription of type I interferons and

other immune response genes.
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Caption: Signaling pathway of TBK1/IKKε-mediated IRF3 activation and its inhibition by (Rac)-
BAY-985.

Experimental Protocols
TR-FRET Kinase Assay (TBK1/IKKε)
This protocol is a representative method for assessing the inhibitory activity of compounds

against TBK1 and IKKε using Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET).

Objective: To determine the IC50 value of (Rac)-BAY-985 against TBK1 and IKKε.

Materials:

Recombinant full-length N-terminal His-tagged human TBK1.

Recombinant fusion protein of GST (N-terminal) and full-length human IKKε.

Biotinylated peptide substrate (e.g., biotin-Ahx-GDEDFSSFAEPG).

Assay Buffer: 20 mM MOPS pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 1 mM EDTA, 0.001%

(w/v) BSA, 0.01% (v/v) Brij-35.

ATP solution (for low and high ATP conditions).

(Rac)-BAY-985 serial dilutions.

TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and Streptavidin-

labeled acceptor).

384-well assay plates.

Procedure:

Add 2 µL of the test compound solution to the wells of a 384-well plate.

Add 2 µL of a solution of the kinase (TBK1 or IKKε) in assay buffer.
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Incubate the mixture for 15 minutes at 22 °C.

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate

and ATP in assay buffer.

Incubate for the desired reaction time (e.g., 60 minutes) at 22 °C.

Stop the reaction by adding a stop solution containing EDTA.

Add the TR-FRET detection reagents.

Incubate to allow for binding of the detection reagents.

Measure the TR-FRET signal on a compatible plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value using a suitable curve-fitting algorithm.

1. Dispense Compound 2. Add Kinase
(TBK1 or IKKε) 3. Pre-incubate 4. Add Substrate/ATP

(Start Reaction) 5. Incubate 6. Stop Reaction
(Add EDTA)

7. Add TR-FRET
Detection Reagents 8. Read Plate

Click to download full resolution via product page

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Cellular IRF3 Phosphorylation Assay
This assay measures the ability of (Rac)-BAY-985 to inhibit the phosphorylation of IRF3 in a

cellular context.

Objective: To determine the cellular IC50 of (Rac)-BAY-985 for the inhibition of IRF3

phosphorylation.

Materials:

MDA-MB231 cells engineered to express mouse IRF3.

Cell culture medium and supplements.
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Stimulating agent to induce IRF3 phosphorylation (e.g., Poly I:C).

(Rac)-BAY-985 serial dilutions.

Lysis buffer.

Antibodies for detection (e.g., anti-phospho-IRF3 and total IRF3 antibodies).

Detection system (e.g., Western blot or a plate-based immunoassay).

Procedure:

Seed MDA-MB231 mIRF3 cells in appropriate culture plates and allow them to adhere.

Treat the cells with serial dilutions of (Rac)-BAY-985 for a specified pre-incubation time.

Stimulate the cells with an agent like Poly I:C to activate the TBK1/IKKε pathway.

After the stimulation period, wash the cells and lyse them.

Determine the protein concentration of the lysates.

Analyze the levels of phosphorylated IRF3 and total IRF3 in the lysates using a suitable

detection method.

Normalize the phosphorylated IRF3 signal to the total IRF3 signal.

Calculate the percent inhibition at each compound concentration and determine the IC50

value.

Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of (Rac)-BAY-985 on the proliferation of cancer cell lines.

Objective: To measure the antiproliferative IC50 of (Rac)-BAY-985.

Materials:

SK-MEL-2 or ACHN cells.
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Cell culture medium and supplements.

(Rac)-BAY-985 serial dilutions.

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Opaque-walled multiwell plates.

Procedure:

Plate the cells in 384-well opaque-walled plates at a predetermined density (e.g., 800

cells/well for SK-MEL-2).

Allow the cells to attach overnight.

Add serial dilutions of (Rac)-BAY-985 to the cells.

Incubate the plates for a specified period (e.g., 96 hours).

Equilibrate the plates to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker to induce cell lysis.

Incubate at room temperature to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Human Melanoma Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of (Rac)-BAY-
985 in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of (Rac)-BAY-985.

Materials:
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Female NMRI nude mice (or other suitable immunodeficient strain).

SK-MEL-2 human melanoma cells.

Matrigel (optional, for enhancing tumor take).

(Rac)-BAY-985 formulation for oral gavage.

Vehicle control.

Procedure:

Subcutaneously inject a suspension of SK-MEL-2 cells (e.g., 1 x 10^6 cells in 100-120 µL

of medium, potentially with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into

treatment and control groups.

Administer (Rac)-BAY-985 (e.g., 200 mg/kg) or vehicle control via oral gavage according

to the desired schedule (e.g., twice daily).

Measure tumor volumes (e.g., using calipers and the formula (Width² x Length) / 2) and

body weights regularly throughout the study.

At the end of the study, euthanize the mice, and excise and weigh the tumors.

Calculate the T/C ratio (mean tumor weight of the treated group / mean tumor weight of

the control group) to determine efficacy.

Discussion and Conclusion
(Rac)-BAY-985 is a well-characterized inhibitor of the TBK1/IKKε kinases, demonstrating high

potency in both biochemical and cellular assays. Its mechanism of action through the inhibition

of IRF3 phosphorylation is clearly defined. The compound serves as a valuable tool for

studying the roles of TBK1 and IKKε in inflammatory and oncogenic signaling pathways.
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The discrepancy between its potent in vitro antiproliferative effects in the SK-MEL-2 melanoma

cell line and its more modest in vivo antitumor activity in the corresponding xenograft model

may be attributed to its pharmacokinetic properties. The high clearance and short half-life

observed in rats suggest that maintaining sufficient drug exposure at the tumor site may be

challenging.

Further research could focus on optimizing the pharmacokinetic profile of this chemical series

to enhance in vivo efficacy. Nevertheless, (Rac)-BAY-985 remains a critical chemical probe for

the continued investigation of TBK1 and IKKε biology.

Disclaimer: This document is intended for research and informational purposes only. The

experimental protocols provided are representative and may require optimization for specific

laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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